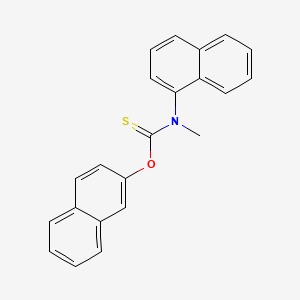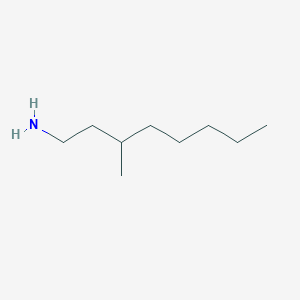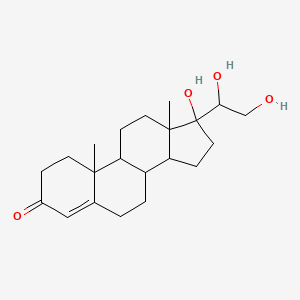![molecular formula C14H14N4O B12002210 N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide CAS No. 92193-14-1](/img/structure/B12002210.png)
N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with a carbonyl compound. The structure of N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide includes an isonicotinoyl moiety and a substituted phenyl group, making it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide can be synthesized through the condensation reaction between isonicotinic acid hydrazide and 4-aminobenzaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve isonicotinic acid hydrazide in ethanol.
- Add 4-aminobenzaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While the laboratory synthesis of N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to scale up production.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone group.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, polymers, and other industrially relevant materials.
Mécanisme D'action
The mechanism of action of N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the amino group on the phenyl ring can participate in hydrogen bonding and other interactions with biological macromolecules, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[1-(4-nitrophenyl)ethylidene]isonicotinohydrazide
- N’-[1-(4-methoxyphenyl)ethylidene]isonicotinohydrazide
- N’-[1-(4-chlorophenyl)ethylidene]isonicotinohydrazide
Uniqueness
N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions makes it particularly valuable in various research applications.
Propriétés
Numéro CAS |
92193-14-1 |
|---|---|
Formule moléculaire |
C14H14N4O |
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
N-[(E)-1-(4-aminophenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N4O/c1-10(11-2-4-13(15)5-3-11)17-18-14(19)12-6-8-16-9-7-12/h2-9H,15H2,1H3,(H,18,19)/b17-10+ |
Clé InChI |
BLINGJUSNNLPEX-LICLKQGHSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)N |
SMILES canonique |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12002137.png)
![({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)methane-1,1-dicarbonitrile](/img/structure/B12002140.png)


![2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid](/img/structure/B12002154.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)
![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)


